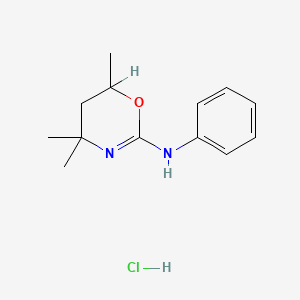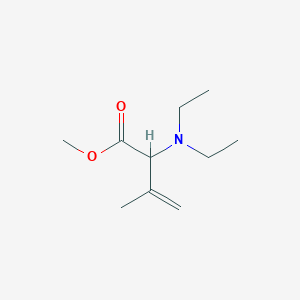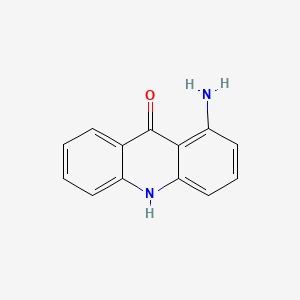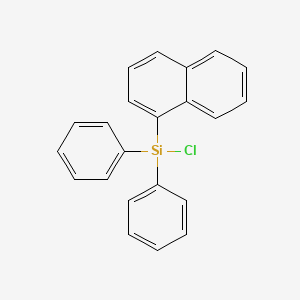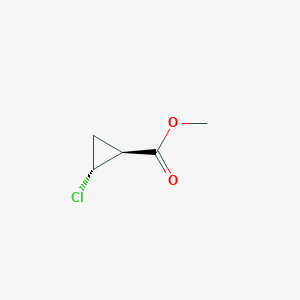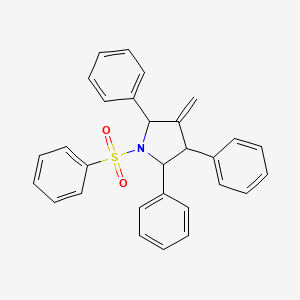
(1R,2R)-2-Phenylcyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Phenylcyclohexane-1-carbonitrile is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexane ring, which is further bonded to a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with benzyl cyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Phenylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated phenylcyclohexane derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-Phenylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Phenylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Phenylcyclohexane-1-carbonitrile: A diastereomer with different stereochemistry.
(1S,2R)-2-Phenylcyclohexane-1-carbonitrile: Another diastereomer with distinct properties.
2-Phenylcyclohexanone: Lacks the carbonitrile group but shares the phenylcyclohexane core structure.
Uniqueness
(1R,2R)-2-Phenylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its diastereomers and structurally similar compounds .
Propriétés
Numéro CAS |
65831-86-9 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(1R,2R)-2-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2/t12-,13-/m0/s1 |
Clé InChI |
OANXCEQREFYAIQ-STQMWFEESA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)C#N)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(C(C1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


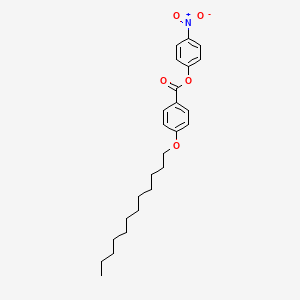
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
